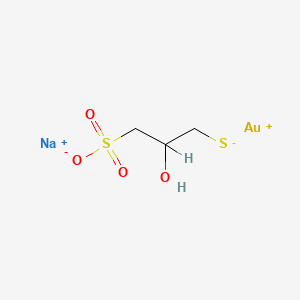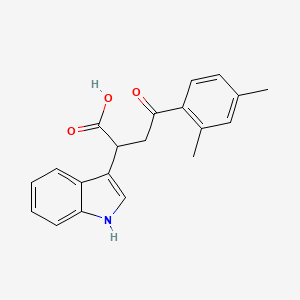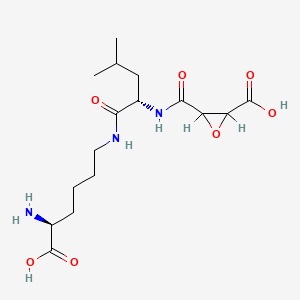
Aceglatone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aceglatone can be synthesized through the acetylation of D-glucaro-1,4-lactone. The process involves the reaction of D-glucaro-1,4-lactone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a white, odorless, and tasteless crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Aceglatone undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to D-glucaro-1,4-lactone and acetic acid under acidic or basic conditions.
Oxidation: It can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: this compound can be reduced to form reduced derivatives, although this reaction is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Hydrolysis: D-glucaro-1,4-lactone and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Aceglatone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on enzyme inhibition, particularly β-glucuronidase.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Aceglatone exerts its effects primarily through the inhibition of the enzyme β-glucuronidase. By inhibiting this enzyme, this compound prevents the breakdown of glucuronides, which are compounds that help in the detoxification and elimination of various substances from the body. This inhibition can lead to the accumulation of glucuronides, which may have therapeutic effects, particularly in cancer prevention and treatment .
Comparison with Similar Compounds
Aceglatone is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
D-glucaro-1,4-lactone: The parent compound of this compound, which also has enzyme inhibitory properties.
D-glucaro-6,3-lactone: Another derivative of D-glucaric acid with similar properties.
D-glucaro-1,5-lactone: A related compound with potential chemopreventive activities.
This compound stands out due to its specific acetylated structure, which enhances its inhibitory effects on β-glucuronidase and its potential therapeutic applications.
Properties
CAS No. |
642-83-1 |
|---|---|
Molecular Formula |
C10H10O8 |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aR)-6-acetyloxy-2,5-dioxo-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-3-yl] acetate |
InChI |
InChI=1S/C10H10O8/c1-3(11)15-7-5-6(18-9(7)13)8(10(14)17-5)16-4(2)12/h5-8H,1-2H3/t5-,6-,7-,8+/m1/s1 |
InChI Key |
ZOZKYEHVNDEUCO-XUTVFYLZSA-N |
SMILES |
CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2[C@H]([C@@H](C(=O)O2)OC(=O)C)OC1=O |
Canonical SMILES |
CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,5-di-O-acetyl glucaro-(1,4)-(6-3)-dilactone aceglatone aceglatone monosodium salt diacetyl glucaro-(1,4)-(6-3)-dilactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)

